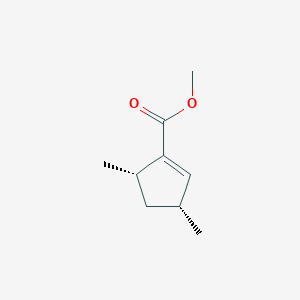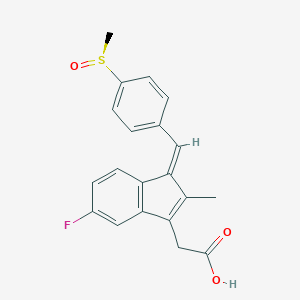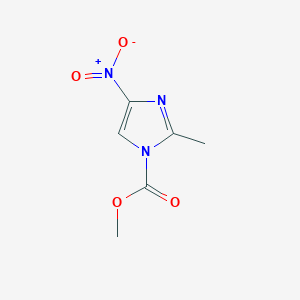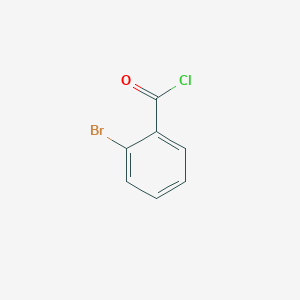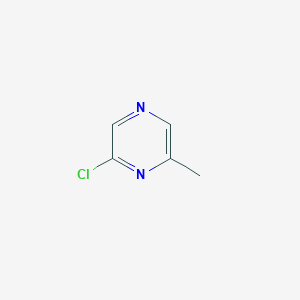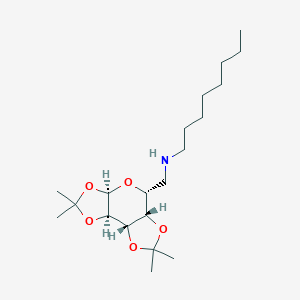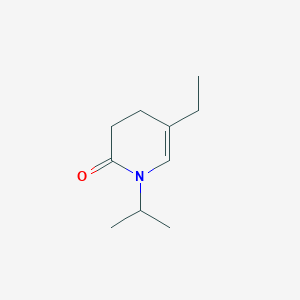
5-Ethyl-1-propan-2-yl-3,4-dihydropyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-1-propan-2-yl-3,4-dihydropyridin-2-one is a chemical compound that belongs to the dihydropyridine family. It is also known as ethyl isopropyl 3,4-dihydropyridin-2-one. This compound has been widely studied in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-1-propan-2-yl-3,4-dihydropyridin-2-one is not fully understood. However, it has been suggested that this compound exerts its effects by modulating various signaling pathways within cells. For example, it has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer development.
Efectos Bioquímicos Y Fisiológicos
5-Ethyl-1-propan-2-yl-3,4-dihydropyridin-2-one has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells, which may contribute to its anti-tumor and anti-inflammatory activities. Furthermore, this compound has been found to have a vasodilatory effect, which may be beneficial in the treatment of hypertension and other cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-Ethyl-1-propan-2-yl-3,4-dihydropyridin-2-one in lab experiments is its relatively high yield and ease of synthesis. Furthermore, this compound has been extensively studied, and its properties and effects are well-known. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of 5-Ethyl-1-propan-2-yl-3,4-dihydropyridin-2-one. One area of interest is the development of novel therapeutic agents based on this compound. Furthermore, the potential applications of this compound in the treatment of various diseases, including cancer and cardiovascular diseases, continue to be an area of active research. Additionally, the study of the mechanism of action of 5-Ethyl-1-propan-2-yl-3,4-dihydropyridin-2-one may lead to the discovery of new signaling pathways and targets for drug development.
Métodos De Síntesis
The synthesis of 5-Ethyl-1-propan-2-yl-3,4-dihydropyridin-2-one involves the reaction of ethyl isopropyl ketone with ammonium acetate and formaldehyde in the presence of acetic acid. This reaction results in the formation of the dihydropyridine ring structure. The yield of this reaction is typically high, and the reaction conditions are relatively mild.
Aplicaciones Científicas De Investigación
5-Ethyl-1-propan-2-yl-3,4-dihydropyridin-2-one has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit significant antioxidant, anti-inflammatory, and anti-tumor activities. Furthermore, this compound has been found to have potential therapeutic effects in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.
Propiedades
Número CAS |
143818-35-3 |
|---|---|
Nombre del producto |
5-Ethyl-1-propan-2-yl-3,4-dihydropyridin-2-one |
Fórmula molecular |
C10H17NO |
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
5-ethyl-1-propan-2-yl-3,4-dihydropyridin-2-one |
InChI |
InChI=1S/C10H17NO/c1-4-9-5-6-10(12)11(7-9)8(2)3/h7-8H,4-6H2,1-3H3 |
Clave InChI |
SKHLCUPOJODRFN-UHFFFAOYSA-N |
SMILES |
CCC1=CN(C(=O)CC1)C(C)C |
SMILES canónico |
CCC1=CN(C(=O)CC1)C(C)C |
Sinónimos |
2(1H)-Pyridinone,5-ethyl-3,4-dihydro-1-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






